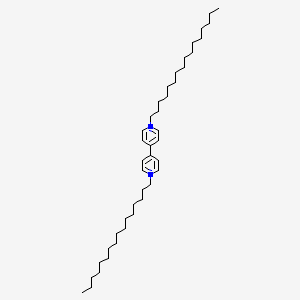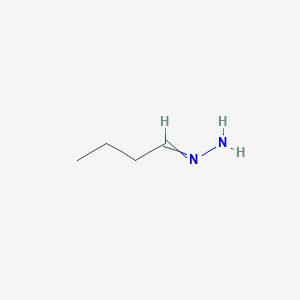![molecular formula C11H16O4 B14664052 2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid CAS No. 38360-84-8](/img/structure/B14664052.png)
2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid is an organic compound characterized by its unique cyclohexene structure with two acetic acid groups attached. This compound is notable for its stereochemistry, having specific (1S,2R) configurations, which can influence its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving catalysts and specific temperature and pressure settings .
化学反応の分析
Types of Reactions
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The acetic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like sulfuric acid or hydrochloric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce cyclohexane derivatives .
科学的研究の応用
2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing molecules with specific stereochemistry.
作用機序
The mechanism by which 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific (1S,2R) configuration allows it to fit into active sites of enzymes, influencing catalytic activity and metabolic pathways. The compound’s ability to donate or accept protons also plays a role in its biochemical interactions .
類似化合物との比較
Similar Compounds
2,2’-[(1R,2S)-1,2-Cyclohexanediyl]diacetic acid: Similar structure but different stereochemistry.
2,2’-[(1S,2R)-1,2-Dimethylcyclohexane-1,2-diyl]diacetic acid: Similar backbone with additional methyl groups.
Uniqueness
What sets 2,2’-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid apart is its specific stereochemistry and the presence of the cyclohexene ring, which can influence its reactivity and interactions in chemical and biological systems .
特性
CAS番号 |
38360-84-8 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
2-[(1S,2R)-2-(carboxymethyl)-3-methylcyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C11H16O4/c1-7-3-2-4-8(5-10(12)13)9(7)6-11(14)15/h3,8-9H,2,4-6H2,1H3,(H,12,13)(H,14,15)/t8-,9-/m0/s1 |
InChIキー |
QYVVMFWCRYQJET-IUCAKERBSA-N |
異性体SMILES |
CC1=CCC[C@H]([C@H]1CC(=O)O)CC(=O)O |
正規SMILES |
CC1=CCCC(C1CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


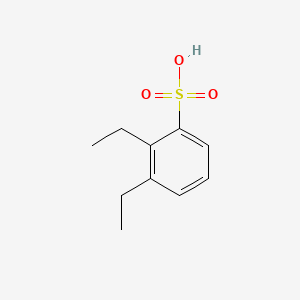

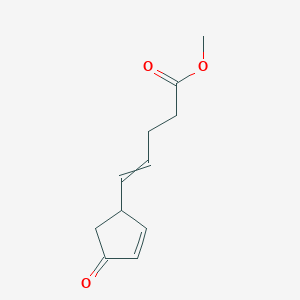
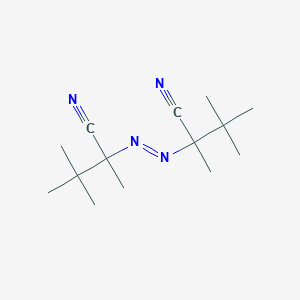
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
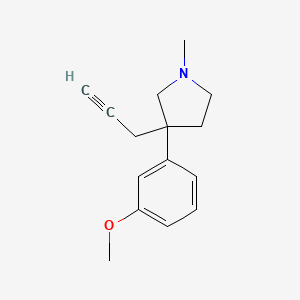
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)

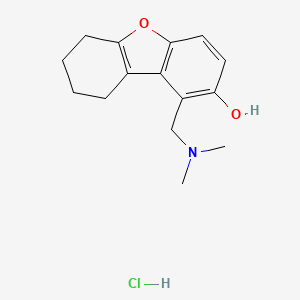
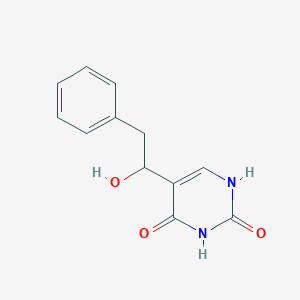
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
